molecular formula C13H12O2 B8392115 4-(2-Furan-2-yl-ethyl)-benzaldehyde

4-(2-Furan-2-yl-ethyl)-benzaldehyde

Cat. No. B8392115
M. Wt: 200.23 g/mol
InChI Key: HDXGBLMRZRHVNW-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To an ethyl acetate (50 mL) solution of (4-(2-furan-2-yl-ethyl)-phenyl)-methanol (580 mg, 2.87 mmol) described in Manufacturing Example 80-1-3 was added activated manganese dioxide (8 g, 92 mmol), which was stirred for 12 hours at room temperature. The reaction solution was suction filtered through a Celite pad, and washed with ethyl acetate (50 mL). The filtrate was concentrated under a reduced pressure to obtain the title compound (480 mg, 83.5%).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
83.5%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][CH:9]=1>[O-2].[O-2].[Mn+4].C(OCC)(=O)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[CH:12][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
O1C(=CC=C1)CCC1=CC=C(C=C1)CO
Step Two
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washed with ethyl acetate (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1C(=CC=C1)CCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 83.5%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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